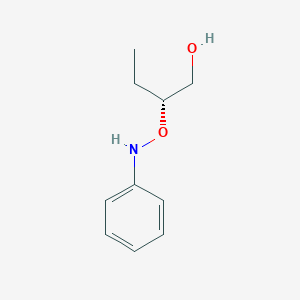

(R)-2-(N-Phenyl-aminooxy)-butan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

612808-36-3 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

(2R)-2-anilinooxybutan-1-ol |

InChI |

InChI=1S/C10H15NO2/c1-2-10(8-12)13-11-9-6-4-3-5-7-9/h3-7,10-12H,2,8H2,1H3/t10-/m1/s1 |

InChI Key |

ROCBZGZOXFTOLB-SNVBAGLBSA-N |

Isomeric SMILES |

CC[C@H](CO)ONC1=CC=CC=C1 |

Canonical SMILES |

CCC(CO)ONC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational Overview and Research Context

Significance of Chiral Aminooxy Alcohols in Contemporary Organic Chemistry

Chiral amino alcohols are crucial structural motifs found in a vast array of biologically active molecules and natural products. researchgate.netfrontiersin.org Their prevalence in pharmaceuticals underscores their importance in medicinal chemistry. frontiersin.org These compounds serve as versatile synthons, or building blocks, for the synthesis of more complex molecules. frontiersin.orgfiveable.me The presence of both an amino and a hydroxyl group in a specific spatial arrangement allows for diverse chemical modifications, making them valuable intermediates in the construction of targeted therapeutic agents.

The aminooxy functionality, characterized by an N-O bond, introduces unique chemical properties. The replacement of a primary amino group with an aminooxy moiety results in increased nucleophilicity. iris-biotech.de This feature allows for chemoselective reactions with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. iris-biotech.delouisville.edu This type of "click chemistry" is highly efficient and can be performed under mild conditions, including in aqueous solutions, making it a powerful tool for bioconjugation and the synthesis of complex molecular architectures. louisville.edunih.gov

Stereochemical Purity and Enantioselective Synthesis as a Research Imperative

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a fundamental concept in organic chemistry with profound implications for the biological activity of compounds. rijournals.com For chiral molecules, which exist as non-superimposable mirror images called enantiomers, the specific stereochemical configuration is critical. The interaction of a drug molecule with its biological target, such as an enzyme or receptor, is highly dependent on its 3D structure. youtube.com

Consequently, the synthesis of enantiomerically pure compounds is a primary objective in modern organic synthesis. fiveable.me Different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even cause adverse effects. youtube.com

Achieving high stereochemical purity necessitates the use of enantioselective synthesis methods. These strategies aim to produce a single enantiomer of a chiral product. Key approaches to inducing stereoselectivity include the use of chiral auxiliaries, chiral catalysts, and biocatalysis. Asymmetric catalysis, in particular, is a powerful technique where a small amount of a chiral catalyst can direct the formation of a large quantity of an enantiomerically enriched product. The development of novel and efficient enantioselective methods for the synthesis of chiral molecules, including amino alcohols, remains an active and important area of chemical research. nih.govnih.gov

Historical Development of N-Substituted Aminooxy Alcohol Chemistry

The chemistry of hydroxylamines and their derivatives has been a subject of study for many years. N-substituted hydroxylamines, for instance, are valuable intermediates in organic synthesis. nih.gov The development of methods for the N-alkylation of amines using alcohols, often through a "borrowing hydrogen" strategy, has provided efficient and atom-economical routes to N-substituted compounds. rsc.org

The aminooxy group offers a versatile handle for chemical ligation through the formation of oxime bonds. louisville.edu This reaction has been exploited in various applications, from the synthesis of large proteins by assembling peptide fragments to the creation of cyclic peptides with constrained conformations that are crucial for their biological function. iris-biotech.de The synthesis of functionalized aminooxy compounds has expanded the toolbox of chemists for creating complex molecules and bioconjugates. louisville.edunih.gov The N-phenyl group, as seen in (R)-2-(N-Phenyl-aminooxy)-butan-1-ol, is a common substituent in organic chemistry, influencing the electronic and steric properties of the molecule. The synthesis of N-phenyl amino acid derivatives, for example, has been explored for various applications. nih.gov

The convergence of chiral alcohol synthesis and aminooxy chemistry has led to the development of chiral aminooxy alcohols. While the broader field of N-substituted hydroxylamines has a rich history, the specific focus on chiral aminooxy alcohols is a more contemporary research area, driven by the demand for sophisticated building blocks in drug discovery and materials science.

Interactive Data Tables

Table 1: General Properties of Chiral Amino Alcohols

| Property | Description | Significance |

| Chirality | Possess at least one stereocenter, leading to the existence of enantiomers. | Crucial for biological activity, as stereoisomers can have different physiological effects. youtube.com |

| Functional Groups | Contain both an amino (-NH2 or substituted amino) and a hydroxyl (-OH) group. | Allows for a wide range of chemical transformations and serves as a scaffold for building more complex molecules. |

| Hydrogen Bonding | Capable of acting as both hydrogen bond donors and acceptors. | Influences physical properties such as boiling point and solubility, as well as interactions with biological targets. |

| Polarity | Generally polar molecules due to the presence of N-H and O-H bonds. | Affects solubility in various solvents and pharmacokinetic properties. |

Table 2: Key Strategies in Enantioselective Synthesis

| Strategy | Principle | Example Application |

| Chiral Pool Synthesis | Utilizes readily available enantiomerically pure natural products (e.g., amino acids, sugars) as starting materials. | Synthesis of complex natural products and pharmaceuticals. ethz.ch |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is removed after the desired transformation. | Asymmetric alkylation and Diels-Alder reactions. |

| Chiral Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions. nih.gov |

| Biocatalysis | Employs enzymes to catalyze stereoselective transformations. | Kinetic resolution of racemic mixtures and asymmetric synthesis of chiral alcohols and amines. researchgate.netfrontiersin.org |

Advanced Synthetic Methodologies and Stereocontrol

Enantioselective Synthesis of (R)-2-(N-Phenyl-aminooxy)-butan-1-ol

The direct and controlled synthesis of the target molecule requires strategies that can establish the (R)-stereocenter with high fidelity. This can be achieved either by creating the chiral C-O bond directly in an asymmetric fashion or by stereoselectively transforming a prochiral precursor.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. units.itnih.gov A highly effective strategy for the asymmetric α-functionalization of carbonyl compounds is enamine catalysis, often employing simple chiral secondary amines like proline. acs.org The direct proline-catalyzed asymmetric α-aminoxylation of aldehydes using nitrosobenzene (B162901) as the oxygen and N-phenyl source is a premier method for creating the requisite C-O bond with high enantioselectivity. nih.govexlibrisgroup.com

This transformation proceeds via the formation of a chiral enamine intermediate between the catalyst (e.g., L-proline) and an aldehyde substrate, such as butanal. The enamine then attacks the electrophilic nitrosobenzene from a sterically less hindered face, directed by the catalyst's chiral environment. acs.orgnih.gov Subsequent hydrolysis releases the α-aminooxylated aldehyde product and regenerates the catalyst. acs.org For the synthesis of the target compound, this would yield (R)-2-(N-Phenyl-aminooxy)-butanal. This intermediate can then be readily reduced to the final primary alcohol, this compound, using a standard reducing agent like sodium borohydride, a step that does not affect the newly created stereocenter.

Studies on various aldehydes have shown that this organocatalytic method consistently delivers high enantiomeric excess (ee), often exceeding 95%. nih.gov Key to this success is optimizing reaction conditions, with low temperatures (-20 °C) being crucial for achieving high selectivity in the α-aminoxylation of aldehydes. nih.govexlibrisgroup.com

Table 1: Proline-Catalyzed α-Aminoxylation of Various Aldehydes with Nitrosobenzene acs.orgnih.gov

| Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Propanal | 20 | CHCl₃ | 4 | 85 | 96 |

| Butanal | 20 | CHCl₃ | -10 | 82 | 97 |

| Hexanal | 20 | CHCl₃ | -20 | 75 | 99 |

| Isovaleraldehyde | 20 | CHCl₃ | -20 | 81 | 98 |

| Cyclohexanecarboxaldehyde | 20 | CHCl₃ | -20 | 79 | 99 |

An alternative synthetic route involves the asymmetric reduction of a prochiral ketone precursor, such as 1-(N-phenylaminooxy)-butan-2-one. The stereoselective reduction of the ketone to a secondary alcohol is a well-established transformation with numerous reliable methods.

Catalytic Asymmetric Hydrogenation: This method employs a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium, to deliver hydrogen across the carbonyl double bond with high facial selectivity. nih.gov Ligands such as chiral diphosphines (e.g., BINAP) in complex with a metal center create a chiral environment that differentiates between the two faces of the ketone. wikipedia.org Asymmetric transfer hydrogenation, which uses a hydrogen source like isopropanol (B130326) or formic acid, is another mild and effective variant. wikipedia.org These methods are known for their high efficiency, often requiring very low catalyst loadings to achieve excellent yields and enantioselectivities. nih.gov

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), offer an environmentally benign and highly selective method for ketone reduction. researchgate.net These enzymes, often used as whole-cell systems or as isolated proteins, can reduce a wide range of ketones to their corresponding (R)- or (S)-alcohols with near-perfect enantioselectivity (>99% ee). nih.govresearchgate.net The reaction often employs a cofactor regeneration system, such as using glucose and glucose dehydrogenase, to make the process economically viable on a larger scale. nih.gov

Table 2: Comparison of Asymmetric Ketone Reduction Methodologies

| Method | Catalyst/Reagent | Typical Reductant | Advantages | Considerations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru, Rh, Ir complexes (e.g., Ru-BINAP) | H₂ gas | High TON/TOF, excellent ee, atomic efficiency. nih.gov | Requires pressure equipment, potential metal contamination. |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh complexes with diamine ligands | Isopropanol, Formic acid | Mild conditions, avoids high-pressure H₂. wikipedia.org | Lower atomic economy than direct hydrogenation. |

| Biocatalytic Reduction | Ketoreductases (KREDs) | NAD(P)H (regenerated) | Extremely high ee (>99%), mild aqueous conditions, environmentally friendly. nih.gov | Substrate scope can be enzyme-specific, requires biological setups. |

| Stoichiometric Reduction | Chiral Boranes (e.g., Alpine Borane) | Hydride | Predictable stereochemistry, well-established. wikipedia.org | Requires stoichiometric amounts of chiral reagent, waste generation. wikipedia.org |

Biocatalytic and Chemoenzymatic Pathways for Chiral Aminooxy Alcohol Construction

Biocatalysis provides highly selective and sustainable routes for synthesizing chiral compounds. researchgate.netrsc.org For constructing chiral aminooxy alcohols, enzymatic kinetic resolution is a particularly powerful strategy. jocpr.com

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the unreacted enantiomer in an enriched state. Lipases are robust and versatile enzymes frequently used for this purpose. jocpr.com Starting with racemic 2-(N-Phenyl-aminooxy)-butan-1-ol, a lipase (B570770) can be used to selectively acylate one enantiomer using an acyl donor like vinyl acetate.

For example, if the lipase preferentially acylates the (S)-enantiomer, the reaction can be stopped at approximately 50% conversion. This would yield the acylated (S)-enantiomer and the unreacted this compound, both in high enantiomeric excess. nih.gov The two products can then be separated chromatographically. This approach provides access to both enantiomers of the target molecule. lookchem.com The choice of lipase, solvent, and acyl donor is critical for achieving high selectivity (expressed as the enantiomeric ratio, E). nih.gov

Table 3: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols nih.gov

| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | Hexane | ~50 | >99 | >200 |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Hexane | ~50 | >99 | >200 |

| Candida rugosa Lipase (CRL) | Vinyl acetate | Hexane | 48 | 95 | 55 |

| Porcine Pancreas Lipase (PPL) | Vinyl acetate | Hexane | 49 | 88 | 20 |

Strategies for Stereoselective Introduction of the Aminooxy Functional Group

Beyond the organocatalytic α-oxygenation discussed previously, other methods can introduce the aminooxy group with stereocontrol. A powerful metal-catalyzed approach is the nitroso-aldol reaction of tin enolates with nitrosobenzene. nih.gov This reaction, catalyzed by (R)-BINAP-silver complexes, has been shown to be highly enantioselective (up to 97% ee) and, crucially, O-selective, affording the α-aminooxy ketone with excellent regiocontrol (>99:1 O/N selectivity). nih.gov The resulting chiral ketone can then be reduced to the target alcohol.

Another classic and reliable strategy involves the nucleophilic opening of a chiral epoxide. Starting with commercially available (R)-1,2-epoxybutane, reaction with N-phenylhydroxylamine under basic or acidic conditions would proceed via an SN2 mechanism. The nucleophilic attack would occur at the less substituted carbon (C1), leading to the formation of (R)-1-(N-Phenyl-aminooxy)-butan-2-ol, an isomer of the target compound. To obtain the desired product, one would need to start with a different chiral precursor, such as a butene derivative with a leaving group at C2, and perform a stereoinvertive substitution with N-phenylhydroxylamine.

Diastereoselective Control in Analogous Chiral N-Substituted Aminooxy Systems

When a molecule contains more than one stereocenter, the synthetic challenge shifts to controlling the relative configuration between them (diastereoselectivity). The synthesis of analogs of this compound with additional chiral centers can be achieved by applying the aforementioned methodologies to already chiral substrates.

For instance, performing the proline-catalyzed α-aminoxylation on a chiral aldehyde, such as (R)-2-methylbutanal, would result in the formation of two diastereomeric products. The stereochemical outcome is determined by the interplay between the inherent facial bias of the chiral substrate and the stereodirecting influence of the catalyst. This is known as a matched/mismatched case, where one combination of substrate and catalyst enantiomers will produce the major diastereomer with high selectivity, while the opposite combination will result in lower selectivity.

Similarly, the asymmetric reduction of a ketone that already contains a stereocenter, such as 1-(N-phenylaminooxy)-3-methyl-pentan-2-one, would also generate diastereomeric alcohol products. The choice of reducing agent or catalyst can be tuned to favor the formation of either the syn or anti diastereomer, a principle known as reagent-controlled diastereoselection. The proline-catalyzed α,α'-dioxidation of cyclic ketones is another example where high diastereoselectivity can be achieved, furnishing diaminooxylated products with excellent control. nih.gov

Elucidation of Reactivity and Mechanistic Pathways

Nucleophilic Characteristics of the N-Phenylaminooxy Moiety in Stereochemically Defined Frameworks

The N-phenylaminooxy group is the primary center of nucleophilicity in (R)-2-(N-Phenyl-aminooxy)-butan-1-ol. Aminooxy compounds, in general, are potent nucleophiles, often exhibiting enhanced reactivity compared to corresponding amines due to the "alpha effect". This effect describes the increased nucleophilicity of an atom due to the presence of an adjacent atom with lone-pair electrons. In this molecule, the nitrogen atom's nucleophilicity is enhanced by the adjacent oxygen atom.

The presence of a phenyl group directly attached to the nitrogen atom modulates this reactivity. While the phenyl group is electron-withdrawing through induction, it can also participate in resonance, which can influence the electron density on the nitrogen atom. This electronic influence, combined with the steric hindrance imposed by the phenyl ring and the adjacent chiral butan-1-ol framework, dictates the moiety's accessibility and reactivity towards electrophiles. The stereochemically defined center at the C2 position of the butane (B89635) chain introduces chirality, which can lead to stereoselective reactions when interacting with other chiral molecules. nasa.govyoutube.com The framework's specific three-dimensional arrangement can influence the trajectory of approaching electrophiles, potentially leading to diastereoselective outcomes in reactions involving the aminooxy group.

Chemoselective Transformations via Oxime Ligation: Advanced Synthetic Applications

Oxime ligation is a highly efficient and chemoselective reaction that involves the condensation of an aminooxy compound with an aldehyde or ketone to form a stable oxime bond (C=N-O). nih.govresearchgate.net This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation and materials science due to its high yield, specificity, and biocompatibility, as water is the only byproduct. researchgate.netrsc.org The N-phenylaminooxy moiety in this compound makes it an ideal substrate for such transformations.

The reaction is highly chemoselective, meaning the aminooxy group reacts preferentially with carbonyls even in the presence of other functional groups like amines and hydroxyls found in biomolecules. nih.govnih.gov

The formation of an oxime is a reversible process, though the equilibrium typically favors the product. The rate of oxime formation is pH-dependent, generally proceeding fastest under slightly acidic conditions (pH 4-5). rsc.org These conditions facilitate the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the aminooxy nitrogen. youtube.com

Aniline (B41778) and its derivatives are known to catalyze oxime ligation, significantly accelerating reaction rates, particularly at neutral pH. rsc.orgthieme.de The catalytic mechanism involves the initial formation of a more reactive protonated Schiff base intermediate from the aniline catalyst and the carbonyl compound, which is then rapidly displaced by the aminooxy nucleophile. rsc.org Given the N-phenyl structure of the title compound, it is plausible that it could influence the reaction kinetics in a manner related to aniline catalysis.

Oxime bonds exhibit considerable stability, especially when compared to imines or hydrazones, but can be hydrolyzed back to the constituent carbonyl and aminooxy compounds under more strongly acidic conditions and with the addition of excess water. rsc.org

Table 1: Representative Second-Order Rate Constants for Oxime Ligation

| Aminooxy Compound | Carbonyl Compound | pH | Catalyst | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Aminooxyacetyl Peptide | Aromatic Aldehyde | 7.0 | Aniline | 10¹ - 10³ |

| Hydroxylamine | Aldehyde | ~4.5 | None | ~10⁰ - 10¹ |

| Hydroxylamine | Ketone | ~4.5 | None | ~10⁻³ - 10⁻¹ |

Note: This table presents generalized kinetic data for representative oxime ligations to illustrate the range of reaction rates. Specific rates for this compound would depend on the specific carbonyl partner and reaction conditions. Data adapted from literature findings on aniline-catalyzed ligations. nih.gov

The mechanism for oxime formation from an N-phenylaminooxy derivative like this compound proceeds via a two-step pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the N-phenylaminooxy group attacks the electrophilic carbon of the carbonyl group (aldehyde or ketone). This forms a tetrahedral intermediate, which is an sp3-hybridized carbon attached to the original carbonyl oxygen (now an oxyanion), the R-groups of the carbonyl, and the incoming nucleophile. youtube.com

Dehydration: The tetrahedral intermediate is unstable and undergoes acid-catalyzed dehydration. A proton transfer occurs, typically from the newly attached nitrogen to the oxygen, making the hydroxyl group a better leaving group (water). youtube.com Subsequently, the lone pair on the nitrogen reforms a double bond with the carbon, expelling a molecule of water to yield the final E/Z isomers of the oxime product. youtube.com

Reactivity Profiles and Transformations Involving the Chiral Hydroxyl Functionality

The primary alcohol (-CH₂OH) in this compound is a versatile functional group with two reactive covalent bonds: the C–O bond and the O–H bond. msu.edu The high electronegativity of oxygen polarizes these bonds, rendering the oxygen nucleophilic and the hydrogen and carbon atoms electrophilic. msu.edu

Key transformations involving the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields esters. This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification: The hydroxyl group can be converted into an ether. The Williamson ether synthesis, for example, involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. msu.edu Given that this is a primary alcohol, this reaction is expected to proceed efficiently.

Oxidation: Primary alcohols can be oxidized to form aldehydes or, with stronger oxidizing agents, carboxylic acids. The choice of oxidant allows for control over the final product.

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a better one (e.g., by protonation in strong acid to form -OH₂⁺ or by conversion to a tosylate). libretexts.org This allows for nucleophilic substitution reactions at the primary carbon.

The presence of the chiral center at the adjacent C2 position can sterically influence these transformations, potentially affecting reaction rates. utwente.nl Furthermore, the proximity of the N-phenylaminooxy moiety might lead to intramolecular interactions or side reactions under certain conditions.

Investigation of Rearrangement Reactions and Mass Spectrometry Fragmentation Patterns of Aminooxy Compounds

N-phenyl substituted nitrogen compounds are known to undergo characteristic acid-catalyzed rearrangement reactions. tmv.ac.in For this compound, analogous rearrangements to known processes could be postulated:

Bamberger-type Rearrangement: The Bamberger rearrangement involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.deberhamporegirlscollege.ac.in It proceeds through the formation of a nitrenium ion intermediate followed by nucleophilic attack by water. wiley-vch.de It is conceivable that under strong aqueous acid conditions, the N-phenylaminooxy moiety could undergo protonation and loss of the butan-1-ol group, potentially leading to intermediates that could rearrange in a similar fashion.

Hofmann-Martius-type Rearrangement: This reaction involves the rearrangement of N-alkylanilines to ortho- and para-alkylated anilines under acidic, thermal conditions. berhamporegirlscollege.ac.in While the substrate is not a direct N-alkylaniline, the N-phenyl linkage suggests that under forcing conditions, cleavage and rearrangement involving the alkyl fragment migrating to the phenyl ring could be a possible, though likely minor, pathway.

In electron impact mass spectrometry (EI-MS), this compound (molar mass: 181.23 g/mol ) would be expected to exhibit a characteristic fragmentation pattern. epa.gov The molecular ion peak (M⁺·) at m/z = 181 would likely be observed. libretexts.org Key fragmentation pathways would arise from the cleavage of the weakest bonds and the formation of the most stable carbocations and radical ions. libretexts.org

Common fragmentation patterns for alcohols, amines, and aromatic compounds include: libretexts.org

Alpha-Cleavage: Cleavage of the C-C bond adjacent to an oxygen or nitrogen atom is common. For this molecule, cleavage between C1 and C2 could lead to the loss of a ·CH₂OH radical (mass 31), giving a fragment at m/z = 150. Cleavage between C2 and C3 could result in the loss of an ethyl radical (·CH₂CH₃, mass 29), giving a fragment at m/z = 152.

Loss of Water: Alcohols often show a peak corresponding to the loss of a water molecule (M-18), which would appear at m/z = 163. libretexts.org

N-O Bond Cleavage: The N-O bond is relatively weak and prone to cleavage. Homolytic cleavage could lead to fragments such as [C₆H₅NH]⁺· (m/z = 92) or [C₄H₈OH]⁺· (m/z = 72).

Aromatic Fragmentation: The phenyl group would give rise to characteristic aromatic fragments at m/z = 77 (phenyl cation) and further fragmentation to ions at m/z = 51.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Origin |

|---|---|---|

| 181 | [C₁₀H₁₅NO₂]⁺· | Molecular Ion (M⁺·) |

| 163 | [C₁₀H₁₃NO]⁺· | Loss of H₂O |

| 152 | [C₈H₁₀NO₂]⁺ | Loss of ·CH₂CH₃ (ethyl radical) |

| 150 | [C₉H₁₂NO]⁺ | Loss of ·CH₂OH (hydroxymethyl radical) |

| 92 | [C₆H₅NH]⁺· | N-O bond cleavage |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Based on a comprehensive search of available scientific literature, there is no specific information detailing the application of the compound This compound in the contexts outlined in the requested article structure. The search results discuss the general fields of asymmetric catalysis, the use of various other compounds as chiral ligands and auxiliaries, and methodologies for peptide synthesis. However, none of the provided sources mention or describe the use of "this compound" for these purposes.

Therefore, it is not possible to generate the requested article focusing solely on this specific chemical compound as its role in these advanced applications is not documented in the available literature.

Applications in Asymmetric Catalysis and Advanced Materials Science

Utilization in Peptide and Protein Bioconjugation Strategies via Chemoselective Ligation

Synthesis of Glycoconjugates and Related Biologically Active Probes

The synthesis of complex biomolecules such as glycoconjugates often requires highly specific and reliable chemical reactions that can proceed under mild, typically aqueous, conditions without interfering with other functional groups present in the molecules. The compound (R)-2-(N-Phenyl-aminooxy)-butan-1-ol possesses a key functional group, the aminooxy moiety (-O-NH₂), which is central to a powerful class of reactions known as chemoselective ligation, particularly oxime ligation. nih.govnih.gov

Oxime ligation is a bioorthogonal conjugation reaction that involves the condensation of a nucleophilic aminooxy group with an electrophilic aldehyde or ketone. nih.govrsc.org This reaction is highly valued in chemical biology and synthetic chemistry for several reasons:

High Chemoselectivity : The aminooxy group reacts specifically with carbonyl groups, leaving other functional groups like amines and hydroxyls untouched. louisville.edu

Mild Reaction Conditions : The ligation can be carried out in aqueous media, often at physiological pH, which is crucial for maintaining the integrity of sensitive biomolecules like peptides and carbohydrates. nih.govrsc.org

Stable Product Formation : The resulting oxime bond (C=N-O) is significantly more stable towards hydrolysis compared to related C=N bonds like imines or hydrazones. illinois.eduiris-biotech.de

Biocompatibility : The reaction does not require metal catalysts, which can be toxic to biological systems. nih.govrsc.org

Due to these advantages, oxime ligation has been widely applied in the synthesis of various bioconjugates, including polymer-proteins, peptide dendrimers, and, most notably, glycoconjugates and protein-protein probes. nih.gov In this context, a molecule like this compound can serve as a versatile bifunctional linker. The aminooxy end can be chemoselectively ligated to a carbohydrate that has been modified to contain an aldehyde or ketone. The hydroxyl (-OH) end of the butanol backbone provides a site for further modification or attachment to other molecules or surfaces. The inherent chirality and the phenyl group can also influence the spatial orientation and properties of the resulting conjugate.

The general process for creating a glycoconjugate using an aminooxy-containing molecule is a two-step process. First, the carbohydrate of interest is functionalized to introduce a carbonyl group. Second, this modified carbohydrate is reacted with the aminooxy compound, such as this compound, to form a stable oxime linkage, thus creating the final glycoconjugate. iris-biotech.de This strategy allows for the production of homogeneous glycoconjugates with a high degree of regioselectivity, which is essential for studying their biological functions and for the development of therapeutics like vaccines. nih.govnih.gov

| Feature | Description | Significance in Synthesis | References |

|---|---|---|---|

| Reaction Type | Condensation between an aminooxy group (R-ONH₂) and a carbonyl group (aldehyde or ketone). | Forms a stable oxime ether linkage (C=N-O). | nih.govlouisville.edu |

| Selectivity | Highly chemoselective and bioorthogonal; does not cross-react with other common biological functional groups. | Enables precise conjugation in complex molecular environments without the need for protecting groups. | nih.govlouisville.edu |

| Reaction Conditions | Typically performed in aqueous solutions under mild pH and temperature conditions. Aniline (B41778) and its derivatives can be used as catalysts to accelerate the reaction. | Preserves the structure and function of sensitive biomolecules like proteins and carbohydrates. | nih.govrsc.org |

| Bond Stability | The resulting oxime bond is significantly more stable against hydrolysis than imine (Schiff base) or hydrazone bonds. | Ensures the integrity of the final conjugate in biological media for research and therapeutic applications. | illinois.eduiris-biotech.de |

| Applications | Synthesis of glycoconjugates, glycopeptides, protein probes, hydrogels, and PET tracers. | Provides a versatile and reliable method for constructing complex, biologically active molecules. | nih.govnih.govmdpi.com |

Contributions to the Asymmetric Synthesis of Complex Chiral Molecules and Natural Product Scaffolds

A comprehensive review of scientific literature and chemical databases did not yield specific research findings or documented applications of this compound as a catalyst, chiral auxiliary, or key building block in the asymmetric synthesis of complex chiral molecules or natural product scaffolds. While the molecule possesses a defined stereocenter (the R-configuration at C2), which is a prerequisite for its potential use in transferring chirality, its specific contributions to this area of synthetic chemistry are not detailed in available research. mdpi.com Therefore, detailed research findings on its role in these advanced synthetic applications cannot be provided.

Advanced Spectroscopic and Stereochemical Characterization

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Circular Dichroism)

Chiroptical spectroscopic methods, particularly Circular Dichroism (CD), are indispensable for verifying the enantiomeric purity and determining the absolute configuration of chiral molecules like (R)-2-(N-Phenyl-aminooxy)-butan-1-ol. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, which provides a unique spectral fingerprint of its stereochemistry. mtoz-biolabs.com

The absolute configuration of a chiral center can be unambiguously assigned by comparing the experimentally measured CD spectrum with theoretical spectra generated through ab initio quantum chemical calculations, such as time-dependent density functional theory (TDDFT). rsc.org For this compound, the electronic transitions associated with the phenyl chromophore, perturbed by the chiral center at C2, would be expected to give rise to characteristic Cotton effects in the CD spectrum. A positive or negative Cotton effect at a specific wavelength can be correlated to the (R) or (S) configuration.

Furthermore, CD spectroscopy serves as a powerful tool for the quantitative assessment of enantiomeric purity. The intensity of the CD signal is directly proportional to the concentration of the enantiomer. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the enantiomeric excess (ee) can be accurately determined.

Table 1: Hypothetical Circular Dichroism Data for this compound

| Wavelength (nm) | Molar Ellipticity (deg cm² dmol⁻¹) |

|---|---|

| 275 | +1.2 |

| 254 | -0.8 |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive information about its connectivity, stereochemistry, and conformational preferences in solution. researchgate.net

The ¹H NMR spectrum would reveal the chemical environment of each proton, with characteristic chemical shifts for the aromatic protons of the phenyl group, the diastereotopic protons of the methylene (B1212753) group adjacent to the hydroxyl, and the protons of the ethyl group. Spin-spin coupling patterns would confirm the connectivity of the carbon skeleton.

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed to establish proton-proton and proton-carbon correlations, respectively. For a detailed conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be crucial. NOESY experiments detect through-space interactions between protons that are in close proximity, providing insights into the preferred rotational conformations around the C-O and N-O bonds. This information is vital for understanding the molecule's three-dimensional shape in solution. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl-H | 7.20-6.80 | Multiplet |

| NH | 7.50 | Broad Singlet |

| CH(O-N) | 4.10 | Multiplet |

| CH₂OH | 3.65, 3.55 | Multiplet |

| CH₂CH₃ | 1.60 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| Phenyl C (ipso) | 148.0 |

| Phenyl C (ortho, meta, para) | 129.0-115.0 |

| C-O-N | 85.0 |

| CH₂OH | 65.0 |

| CH₂CH₃ | 25.0 |

Advanced Mass Spectrometry Techniques for Mechanistic Insights and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, often coupled with liquid chromatography (LC-MS), are essential for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) experiments are particularly valuable for gaining mechanistic insights through fragmentation analysis. core.ac.uk By inducing fragmentation of the protonated molecular ion, a characteristic fragmentation pattern is generated. The fragmentation of this compound would likely involve cleavage of the N-O bond, the C-O bond, and bonds within the butyl chain. For instance, a common fragmentation pathway for alcohols is the loss of a water molecule. libretexts.orglibretexts.org Analysis of these fragment ions helps to piece together the structure of the molecule and can be used to distinguish it from isomers.

Table 4: Plausible Mass Spectrometry Fragmentation for [M+H]⁺ of this compound (Molecular Weight: 181.23)

| m/z | Proposed Fragment |

|---|---|

| 182.12 | [M+H]⁺ |

| 164.11 | [M+H - H₂O]⁺ |

| 108.07 | [C₆H₅NHO]⁺ |

| 93.06 | [C₆H₅NH₂]⁺ |

X-ray Crystallography in Stereochemical Assignment and Rational Ligand Design

X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry and the solid-state conformation of a chiral molecule, provided that a suitable single crystal can be obtained. nih.gov This technique provides a precise three-dimensional map of electron density, from which the positions of all atoms in the crystal lattice can be determined with high accuracy. nih.gov

For this compound, an X-ray crystal structure would not only confirm the (R) configuration at the C2 stereocenter but would also reveal detailed information about bond lengths, bond angles, and torsional angles. This provides a static picture of the molecule's preferred conformation in the solid state. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding and van der Waals forces within the crystal packing, can offer insights into its physical properties.

In the context of drug discovery and development, the precise structural information obtained from X-ray crystallography is invaluable for rational ligand design. taylorfrancis.comspringernature.comresearchgate.net Understanding the exact shape and electronic properties of a molecule allows for the design of complementary binding partners, such as enzyme active sites or receptor binding pockets.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Investigations of Molecular Conformation and Stability

Quantum mechanics (QM) offers a highly accurate framework for analyzing the range of three-dimensional structures, or conformations, that a molecule can adopt. nih.govspringernature.com For a flexible molecule such as (R)-2-(N-Phenyl-aminooxy)-butan-1-ol, with multiple rotatable bonds, QM methods are essential for identifying the most stable conformations and understanding the energy landscape that governs its structural dynamics.

A conformational search would be the first step, systematically rotating the key dihedral angles—such as those in the butanol chain and around the N-O bond—to generate a wide array of possible structures. Each of these structures would then be subjected to geometry optimization using QM calculations to find the nearest local energy minimum. The relative stability of these conformers is determined by their calculated energies. The most stable conformer, representing the global minimum on the potential energy surface, corresponds to the most probable structure of the molecule in the gas phase.

Table 1: Illustrative Relative Energies of Hypothetical Conformers This table illustrates the kind of data a QM conformational analysis would yield. The values are hypothetical.

| Conformer ID | Dihedral Angle (C-C-O-N) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| Conf-1 | -65° (gauche) | 0.00 | Yes (OH···N) |

| Conf-2 | 180° (anti) | 1.25 | No |

| Conf-3 | 68° (gauche) | 0.95 | No |

| Conf-4 | -175° (anti) | 1.50 | Yes (OH···O) |

Density Functional Theory (DFT) Calculations for Reaction Mechanisms, Transition States, and Energy Profiles

Density Functional Theory (DFT) is a computationally efficient yet accurate method widely used to explore chemical reactions. It is particularly adept at locating transition states (TS), which are the high-energy structures that connect reactants to products, and mapping the entire reaction energy profile. miami.edu

For this compound, DFT calculations could elucidate various potential reaction mechanisms. For example, the N-O bond is a key functional group, and DFT could be used to model its cleavage or its participation in reactions. Another area of interest would be the reactions involving the primary alcohol, such as oxidation or esterification.

To study a reaction, a proposed pathway is modeled by identifying the reactant(s), product(s), and any intermediates. DFT calculations are then performed to optimize the geometry of each of these species and, crucially, to locate the transition state structure connecting them. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that the identified transition state correctly connects the desired reactant and product minima on the potential energy surface. miami.edu

Table 2: Hypothetical DFT Energy Profile for a Reaction Pathway This table illustrates typical data from a DFT study of a reaction mechanism. The values are hypothetical.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | This compound + Reagent | 0.00 |

| TS1 | First Transition State | +22.5 |

| Intermediate | Reaction Intermediate | +5.7 |

| TS2 | Second Transition State | +18.3 |

| Product | Final Product | -15.2 |

Modeling of Solvent Effects and Intermolecular Interactions within Aminooxy Systems

Chemical processes typically occur in solution, where interactions between the solute and solvent molecules can significantly alter structure, stability, and reactivity. nih.gov Computational models are used to simulate these solvent effects. These models generally fall into two categories: explicit models, where individual solvent molecules are included in the calculation, and implicit models, where the solvent is represented as a continuous medium with specific dielectric properties (e.g., the Polarizable Continuum Model, PCM). researchgate.net

For this compound, the presence of both hydrogen bond donor (-OH) and acceptor (N, O) sites suggests that its properties would be highly sensitive to the solvent environment, particularly in polar or protic solvents like water or ethanol. Modeling would focus on how the solvent alters the conformational equilibrium. For instance, a solvent capable of hydrogen bonding might disrupt intramolecular hydrogen bonds in favor of solute-solvent interactions, thereby stabilizing conformers that are less stable in the gas phase. researchgate.net Understanding these intermolecular interactions is crucial for predicting the behavior of aminooxy systems in realistic chemical environments. mdpi.com

Table 3: Illustrative Conformational Energy in Different Solvents (PCM Model) This table illustrates how solvent models can be used to predict the relative stability of conformers in different media. The values are hypothetical.

| Conformer ID | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in Chloroform (kcal/mol) | Relative Energy in Water (kcal/mol) |

| Conf-1 (H-bonded) | 0.00 | 0.00 | 0.85 |

| Conf-2 (Extended) | 1.25 | 1.10 | 0.00 |

Computational Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods are widely used to predict spectroscopic properties, which can aid in the interpretation of experimental data. DFT calculations, for example, can be used to compute the vibrational frequencies corresponding to an infrared (IR) spectrum or the chemical shifts observed in a Nuclear Magnetic Resonance (NMR) spectrum. nih.gov

For this compound, theoretical calculations could predict:

IR Spectrum : The vibrational frequencies for key functional groups, such as the O-H stretch of the alcohol, the N-O bond stretch, and various C-H and C=C vibrations of the phenyl ring.

NMR Spectrum : The ¹H and ¹³C chemical shifts for each unique atom in the molecule. These calculations are particularly sensitive to the molecular conformation, and averaging the predicted shifts over a Boltzmann-weighted population of stable conformers can provide results that correlate well with experimental spectra. nih.gov

UV-Vis Spectrum : Time-dependent DFT (TD-DFT) can predict electronic transitions, providing insight into the molecule's UV-Vis absorption profile.

Furthermore, reactivity profiles can be established by calculating molecular properties like the distribution of electrostatic potential (ESP) on the molecular surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide further insights into the molecule's reactivity and its ability to participate in various chemical reactions.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems and Sustainable Synthetic Routes

The synthesis of enantiomerically pure compounds like (R)-2-(N-Phenyl-aminooxy)-butan-1-ol is crucial for applications in pharmaceuticals and materials science. wikipedia.org Future research is likely to focus on moving beyond classical synthetic methods towards more efficient and sustainable catalytic systems.

Novel Catalytic Systems: Investigation into new catalytic strategies could provide more direct and atom-economical routes to this and related chiral aminooxy alcohols. Areas of exploration may include:

Asymmetric Aminoxylation: Developing novel chiral catalysts—potentially based on transition metals or organocatalysts—for the direct asymmetric aminoxylation of butanol derivatives or related precursors.

Biocatalysis: Employing enzymes, such as monoamine oxidases or specifically engineered aminotransferases, for the kinetic resolution of racemic mixtures or the direct asymmetric synthesis of the target molecule. researchgate.netnih.gov Biocatalytic processes offer the advantage of high selectivity under mild, environmentally benign conditions. nih.gov

Chiral Aldehyde Catalysis: The use of chiral aldehyde catalysts has proven effective in various asymmetric reactions involving amino acid derivatives and could be adapted for precursors of this compound. frontiersin.org

Sustainable Synthetic Routes: A significant future direction lies in the development of green and sustainable synthetic protocols. This involves:

Reducing Hazardous Reagents: Replacing stoichiometric reagents with catalytic alternatives to minimize waste.

Improving Energy Efficiency: Designing processes that operate at ambient temperature and pressure.

Utilizing Renewable Feedstocks: Exploring pathways that begin from bio-based starting materials.

Enzyme Immobilization: For biocatalytic routes, immobilizing enzymes on solid supports can enhance their stability and reusability, making the process more cost-effective and suitable for continuous manufacturing. novartis.comfrontiersin.orgfrontiersin.org

Integration into Flow Chemistry and Continuous Manufacturing Processes for Scalable Synthesis

The transition from traditional batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries, offering enhanced safety, efficiency, and scalability. d-nb.infoscilit.comresearchgate.net The synthesis of this compound is a prime candidate for adaptation to these modern manufacturing paradigms.

Flow chemistry utilizes continuously flowing streams of reactants in a network of tubes or microreactors, providing precise control over reaction parameters such as temperature, pressure, and mixing. nih.govresearchgate.net This methodology is particularly advantageous for reactions that are highly exothermic, involve hazardous intermediates, or require precise stoichiometric control.

Potential Advantages for Synthesizing Chiral Aminooxy Alcohols:

| Feature | Benefit in Continuous Flow |

|---|---|

| Enhanced Heat Transfer | Allows for safe execution of highly exothermic reactions and precise temperature control, minimizing side product formation. |

| Improved Mixing | Rapid and efficient mixing ensures reaction homogeneity, leading to higher yields and reproducibility. |

| Increased Safety | The small internal volume of flow reactors minimizes the quantity of hazardous materials present at any given time. d-nb.info |

| Scalability | Production can be scaled up by extending the operating time ("scaling out") rather than redesigning large-scale batch reactors. |

| Automation & Integration | Flow systems can be automated and integrated with in-line purification and analysis, streamlining the entire manufacturing process from reactants to final product. nih.gov |

Future research will likely focus on developing and optimizing a multi-step continuous flow synthesis for this compound, potentially telescoping several reaction steps without the need to isolate intermediates. nih.govresearchgate.net

Expanded Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Functional Materials

The distinct functional groups of this compound suggest a range of potential applications in several advanced scientific fields.

Chemical Biology: The aminooxy group is a powerful tool in chemical biology for "click chemistry" and bioconjugation. nih.govnih.gov It reacts chemoselectively with aldehydes and ketones to form stable oxime linkages. interchim.fr This functionality could be exploited to:

Label Biomolecules: Attach fluorescent dyes, affinity tags, or drug molecules to proteins, carbohydrates, or nucleic acids. nih.gov

Develop Novel Probes: Create tools for studying biological processes in living systems.

Synthesize Oligonucleotide Mimics: The N-O bond can be incorporated into backbone-modified nucleic acids to create mimics with enhanced stability against nuclease degradation. nih.gov

Supramolecular Chemistry: The molecule's ability to participate in hydrogen bonding (via the -OH group) and potentially π-π stacking (via the phenyl ring) makes it an interesting building block for creating complex, self-assembling supramolecular structures. nih.govresearchgate.net Research in this area could explore its use in forming:

Gels and Liquid Crystals: Designing new soft materials with tunable properties.

Molecular Cages and Capsules: Creating host-guest systems for molecular recognition or controlled release applications.

Chiral Scaffolds: The inherent chirality of the molecule could be used to direct the formation of helical or other asymmetric supramolecular assemblies, similar to how chiral α-aminoxy acids can induce specific turns and helical structures in peptides. acs.orgnih.gov

Advanced Functional Materials: The chiral and reactive nature of this compound makes it a candidate for incorporation into advanced polymers and materials, potentially imparting specific optical or recognition properties.

Development of Next-Generation Analytical and Chiral Sensing Probes

Chirality is a fundamental property in biological systems, and the ability to rapidly and accurately determine the enantiomeric composition of molecules is critical. wikipedia.orgpressbooks.pub The structure of this compound contains the necessary elements—a chiral center and reactive handles—for its development into a chiral sensing probe.

Future research could focus on modifying the molecule to create sensors that operate via several mechanisms:

Spectroscopic Probes: By attaching a chromophore or fluorophore, the molecule could be converted into a probe that exhibits a change in its optical properties (e.g., UV-Vis absorption, fluorescence, or circular dichroism) upon interaction with a chiral analyte. nih.govnih.govresearchgate.net

Electrochemical Sensors: The molecule could be immobilized on an electrode surface to create a chiral interface for the electrochemical recognition of enantiomers, potentially based on competitive host-guest interactions. rsc.org

Nanomaterial-Based Sensors: It could be used to functionalize chiral inorganic nanomaterials to create highly sensitive biosensing platforms. rsc.org

The development of such probes would be valuable for applications in pharmaceutical quality control, diagnostics, and fundamental studies of stereochemistry.

Q & A

Q. What are the standard synthetic routes for (R)-2-(N-Phenyl-aminooxy)-butan-1-ol?

- Methodological Answer : The compound can be synthesized via catalytic hydrogenation of Schiff base precursors. For example, reductive amination of an appropriate oxime or imine intermediate using palladium catalysts (e.g., 5% Pd/C) under hydrogen pressure (1–3.5 bar) in solvents like ethanol or ethyl acetate. Reaction conditions (temperature, solvent, catalyst loading) significantly influence yield and enantiomeric excess. For instance, hydrogenation of analogous Schiff bases at 70°C in isopropyl alcohol achieved 89% yield . Stereochemical control may require chiral auxiliaries or enantioselective catalysts.

Q. How is the stereochemical purity of this compound confirmed experimentally?

- Methodological Answer : Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) with chiral shift reagents are standard methods. X-ray crystallography provides definitive stereochemical confirmation, as demonstrated for structurally similar compounds like (1R,2R)-2-amino-1-phenylpropan-1-ol . Polarimetry can also monitor optical activity, but complementary techniques (e.g., 2D NMR) are needed to rule out impurities.

Q. What spectroscopic methods are employed to characterize this compound?

- Methodological Answer :

- NMR : H and C NMR identify functional groups and regiochemistry. For example, the hydroxyl proton ( 1.5–2.5 ppm) and phenyl protons ( 7.2–7.4 ppm) are diagnostic.

- IR Spectroscopy : Confirms the presence of -OH (3200–3600 cm) and N-O stretches (950–1250 cm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can enantioselective catalytic hydrogenation be optimized for synthesizing this compound?

- Methodological Answer : Enantioselectivity is enhanced using chiral ligands (e.g., BINAP) or pre-modified catalysts. Reaction parameters such as solvent polarity (e.g., ethyl acetate vs. ethanol), hydrogen pressure, and temperature must be systematically varied. For example, hydrogenation of (S)-(+)-2-(N-benzylideneamino)butan-1-ol over Pd/C at 70°C in isopropyl alcohol improved enantiomeric excess (ee) to >95% . Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies may further refine stereochemical outcomes.

Q. What mechanistic insights explain side reactions during the synthesis of aminooxy alcohols like this compound?

- Methodological Answer : Competitive pathways include over-reduction of the aminooxy group or cyclization of intermediates. For instance, imine intermediates may undergo cyclization to pyrrole derivatives under basic conditions, as observed in the conversion of 2-(1-phenylethylideneamino)butan-1-ol to 2-ethyl-5-phenyl-1H-pyrrole . Mechanistic studies using deuterium labeling or in-situ IR spectroscopy can track reactive intermediates.

Q. How do computational models aid in predicting feasible synthetic pathways for complex aminooxy derivatives?

- Methodological Answer : Retrosynthetic tools (e.g., AI-driven platforms like Pistachio or Reaxys) analyze reaction databases to propose viable routes. For example, template-based algorithms prioritize precursors with high plausibility scores (threshold >0.01) and leverage known reaction templates (e.g., oxidation, nucleophilic substitution) . Density functional theory (DFT) calculations predict transition-state energetics, guiding catalyst design for stereoselective steps.

Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?

- Methodological Answer : Systematic optimization using design of experiments (DoE) identifies critical factors (e.g., catalyst loading, solvent purity). For instance, hydrogenation yields for similar compounds varied from 68% to 97% depending on solvent additives (e.g., chloroform) and catalyst recycling protocols . Process analytical technology (PAT) monitors real-time parameters (pH, temperature) to ensure reproducibility.

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.